molecular formula C17H22N2 B14420391 2-Methyl-2-pentyl-2,3-dihydro-1H-perimidine CAS No. 85557-30-8

2-Methyl-2-pentyl-2,3-dihydro-1H-perimidine

Cat. No.: B14420391
CAS No.: 85557-30-8
M. Wt: 254.37 g/mol
InChI Key: YPVOLRWJLQMVMU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-pentyl-2,3-dihydro-1H-perimidine typically involves the condensation reaction of 1,8-diaminonaphthalene with a carbonyl compound. This reaction can be catalyzed by various protonic acids and metal catalysts, such as BiCl3, RuCl3, and Yb(OTf)3 . The reaction is usually carried out in a solvent like ethanol, with the mixture being stirred at room temperature for 40-48 hours .

Industrial Production Methods

Industrial production methods for perimidine derivatives often involve the use of eco-friendly and metal-free organocatalysts, such as squaric acid. This method offers several advantages, including low catalyst loading, mild reaction conditions, and high yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-pentyl-2,3-dihydro-1H-perimidine undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.

    Reduction: Reducing agents are used to convert the compound into its reduced form.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include protonic acids, metal catalysts, and organocatalysts. The reactions are typically carried out under mild conditions, such as room temperature and in solvents like ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the condensation reaction of 1,8-diaminonaphthalene with acetophenone yields 2-methyl-2-phenyl-2,3-dihydro-1H-perimidine .

Mechanism of Action

The mechanism of action of 2-Methyl-2-pentyl-2,3-dihydro-1H-perimidine involves its interaction with various molecular targets and pathways. Due to its strong electron-donating character, it can participate in various biochemical reactions, leading to its diverse biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-2-pentyl-2,3-dihydro-1H-perimidine is unique due to its specific pentyl substitution, which may confer distinct biological and chemical properties compared to its analogs.

Properties

CAS No.

85557-30-8

Molecular Formula

C17H22N2

Molecular Weight

254.37 g/mol

IUPAC Name

2-methyl-2-pentyl-1,3-dihydroperimidine

InChI

InChI=1S/C17H22N2/c1-3-4-5-12-17(2)18-14-10-6-8-13-9-7-11-15(19-17)16(13)14/h6-11,18-19H,3-5,12H2,1-2H3

InChI Key

YPVOLRWJLQMVMU-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1(NC2=CC=CC3=C2C(=CC=C3)N1)C

Origin of Product

United States

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